

An In-Depth Technical Guide to 4-[3-(Dimethylamino)propoxy]aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-[3-(Dimethylamino)propoxy]aniline
Cat. No.:	B1365064

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Abstract

This technical guide provides a comprehensive scientific overview of **4-[3-(Dimethylamino)propoxy]aniline** (CAS No. 62424-88-8), a bifunctional organic compound of increasing interest to the pharmaceutical and chemical synthesis sectors. With a molecular weight of 194.28 g/mol, this molecule uniquely combines a primary aromatic amine (aniline) with a tertiary aliphatic amine via a flexible propoxy linker.^[1] This structure makes it a versatile intermediate for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, explores its current and potential applications in drug discovery, and outlines essential safety and handling procedures. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents and advanced materials.

Introduction: A Molecule of Strategic Importance

In the landscape of medicinal chemistry, aniline and its derivatives are foundational scaffolds found in a multitude of approved therapeutic agents.^[2] The primary amine of the aniline moiety serves as a crucial handle for a wide range of chemical transformations, including amide bond formation, diazotization, and N-arylation, enabling the construction of diverse compound libraries. However, the aniline core itself can be associated with metabolic liabilities, making its substitution and functionalization a key area of modern drug design.^[2]

4-[3-(Dimethylamino)propoxy]aniline emerges as a strategically designed intermediate. It incorporates a terminal dimethylamino group, a common pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties by introducing a basic center. This tertiary amine can form physiologically relevant salts and participate in key hydrogen bond interactions with biological targets. The propoxy linker provides conformational flexibility, allowing the two amine functionalities to orient themselves optimally within a receptor binding pocket. This guide will elucidate the fundamental chemistry and utility of this valuable synthetic building block.

Physicochemical Properties

The identity and fundamental characteristics of **4-[3-(Dimethylamino)propoxy]aniline** are summarized below. Accurate knowledge of these properties is critical for its effective use in experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	Source(s)
Molecular Weight	194.28 g/mol	[1]
Molecular Formula	C ₁₁ H ₁₈ N ₂ O	
CAS Number	62424-88-8	[1]
IUPAC Name	4-[3-(dimethylamino)propoxy]aniline	
Physical Form	Oil	[1]
InChI Key	MOXSUJYRRRCATL-UHFFFAOYSA-N	[1]
SMILES	CN(C)CCCOC1=CC=C(C=C1)N	

Synthesis and Mechanistic Insights

The most chemically sound and widely applicable method for preparing **4-[3-(Dimethylamino)propoxy]aniline** is through the selective O-alkylation of 4-aminophenol. This

approach leverages the differential nucleophilicity of the phenolic hydroxyl group versus the aromatic amino group.

Reaction Principle: Williamson Ether Synthesis

The core of this synthesis is a Williamson ether synthesis. The phenolic proton of 4-aminophenol is significantly more acidic than the protons on the amino group. Consequently, a suitable base will selectively deprotonate the hydroxyl group to form a nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide, in this case, 3-chloro-N,N-dimethylpropan-1-amine, via an S_N2 mechanism to form the desired ether linkage.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for **4-[3-(Dimethylamino)propoxy]aniline**.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for selective O-alkylation of aminophenols. Researchers should adapt it based on laboratory conditions and scale.

Materials:

- 4-Aminophenol (1.0 eq)
- 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.5 eq)
- Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
- Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to the flask to create a stirrable suspension.
- Addition of Alkylating Agent: Add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq) to the mixture.
 - Experimental Rationale: The hydrochloride salt is often more stable and easier to handle than the free base. The excess base (K_2CO_3) neutralizes the HCl salt and deprotonates the phenol.
- Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-80°C (for DMF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Expert Insight: The choice of solvent can influence reaction time. DMF, being more polar and having a higher boiling point, can accelerate the reaction compared to acetone.
- Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. If DMF was used, partition the residue between water and a suitable organic solvent like ethyl acetate. If acetone was used, the residue can be directly partitioned.
- Wash the organic layer sequentially with water and then brine.
 - Trustworthiness: The washing steps are crucial to remove residual DMF, inorganic salts, and other water-soluble impurities, ensuring a cleaner crude product for purification.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield the crude product as an oil.
- Purification: Purify the crude oil using silica gel column chromatography. A gradient elution system, typically starting with ethyl acetate and gradually increasing the polarity with methanol containing a small amount of triethylamine (e.g., 1-2%), is effective.

- Self-Validation: The triethylamine in the eluent prevents the basic product from streaking on the acidic silica gel, leading to better separation and purity. Fractions should be analyzed by TLC to isolate the pure product.

Applications in Drug Discovery and Research

4-[3-(Dimethylamino)propoxy]aniline serves primarily as a versatile pharmaceutical intermediate.^{[3][4]} Its bifunctional nature allows it to act as a linchpin, connecting different pharmacophores or modifying a lead compound's properties.

- Scaffold for API Synthesis: The primary aniline group is a nucleophile that can be readily acylated, sulfonated, or used in reductive amination and transition-metal-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of functional groups and heterocyclic systems, which are prevalent in modern pharmaceuticals.
- Modulation of Physicochemical Properties: The dimethylaminopropoxy tail is a classic tool used by medicinal chemists to improve the solubility and absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The tertiary amine has a pKa that typically ensures it is protonated at physiological pH, enhancing water solubility.
- Antimicrobial Research: The compound itself has been reported to possess antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like *Staphylococcus aureus*. This suggests it could be a starting point or fragment for the development of novel anti-infective agents.
- CNS Drug Development: The dimethylaminoalkyl chain is a common feature in many centrally acting agents, including antidepressants and antipsychotics. While specific applications of this exact molecule in marketed CNS drugs are not prominently documented, its structure is analogous to side chains found in compounds designed to interact with neurotransmitter systems.

Analytical Characterization

To ensure the identity and purity of synthesized **4-[3-(Dimethylamino)propoxy]aniline**, a combination of spectroscopic methods should be employed.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the 6.5-7.0 ppm region), the propoxy chain protons (triplets for the $-\text{OCH}_2-$ and $-\text{NCH}_2-$ groups, and a multiplet for the central $-\text{CH}_2-$), and a sharp singlet for the six protons of the dimethylamino group (around 2.2-2.5 ppm). The primary amine ($-\text{NH}_2$) protons will appear as a broad singlet.
- **^{13}C NMR Spectroscopy:** The carbon spectrum will confirm the presence of 11 distinct carbon environments (or fewer if symmetry results in overlap), including four aromatic carbons, three aliphatic carbons in the propoxy chain, and the methyl carbons of the dimethylamino group.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a strong signal for the parent ion $[\text{M}+\text{H}]^+$ at m/z 195.29.
- **Infrared (IR) Spectroscopy:** The IR spectrum should display characteristic N-H stretching bands for the primary amine (around $3300\text{-}3400\text{ cm}^{-1}$) and C-O stretching for the ether linkage (around $1230\text{-}1250\text{ cm}^{-1}$).

Safety, Handling, and Storage

As a functionalized aniline, **4-[3-(Dimethylamino)propoxy]aniline** requires careful handling. Users must consult the full Safety Data Sheet (SDS) before use.[\[1\]](#)

- **Hazards:** The compound is classified as hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed (H302) or if it comes into contact with skin (H312).[\[1\]](#)
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- **Handling:** Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored at room temperature.[\[1\]](#)

Conclusion

4-[3-(Dimethylamino)propoxy]aniline is a strategically important chemical intermediate with significant value for pharmaceutical research and development. Its dual functionality, combining a reactive aniline moiety with a pharmacokinetic-modulating side chain, makes it an ideal building block for creating complex and diverse molecular entities. A robust and reliable synthesis via the selective O-alkylation of 4-aminophenol allows for its accessible production. Understanding its properties, synthesis, and safe handling is paramount for any scientist looking to leverage this versatile compound in the pursuit of novel chemical and therapeutic innovations.

References

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Sources

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-[3-(Dimethylamino)propoxy]aniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1365064#4-3-dimethylamino-propoxy-aniline-molecular-weight>]

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